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molecular formula C9H6FNO5 B8379833 3-(2-Fluoro-6-nitrophenyl)-2-oxopropanoic acid

3-(2-Fluoro-6-nitrophenyl)-2-oxopropanoic acid

Cat. No. B8379833
M. Wt: 227.15 g/mol
InChI Key: IHKPVVGWYQNDOS-UHFFFAOYSA-N
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Patent
US09388171B2

Procedure details

A solution of 32 (4.8 g, 31 mmol) in 4% NH4OH (60 mL) was added to a suspension of ferrous hydroxide that was prepared from ferrous sulfate heptahydrate (52.45 g, 188.7 mmol) and concentrated NH4OH (23 mL) in water (200 mL). The mixture was maintained at the boiling point for five minutes. The ferric hydroxide was separated by filtration and washed repeatedly with dilute NH4OH and water. The filtrate was acidified with dilute HCl. The resulting solid was collected by filtration to afford 1.2 g (22%) of 4-fluoro-1H-indole-2-carboxylic acid (34) as a white solid, which was used in the next step without further purification.
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
52.45 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH2:11][C:12](=O)[C:13]([OH:15])=[O:14]>[NH4+].[OH-].O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[NH:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])CC(C(=O)O)=O
Name
ferrous hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
[NH4+].[OH-]
Step Two
Name
ferrous sulfate heptahydrate
Quantity
52.45 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
23 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at the boiling point for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The ferric hydroxide was separated by filtration
WASH
Type
WASH
Details
washed repeatedly with dilute NH4OH and water
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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